molecular formula C15H24N4O2 B2841683 N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide CAS No. 1797805-80-1

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide

Cat. No.: B2841683
CAS No.: 1797805-80-1
M. Wt: 292.383
InChI Key: IVEJKVJHAURMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide is a compound belonging to the class of morpholinopyrimidine derivatives. These compounds have garnered significant interest due to their potential biological activities, including anticancer and anti-inflammatory properties .

Preparation Methods

The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide typically involves the reaction of 4-methyl-6-morpholinopyrimidine with pentanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide involves binding to specific molecular targets. For instance, it has been shown to bind to the ATP binding pocket of the mammalian target of rapamycin (mTOR), inhibiting its activity and leading to the induction of apoptosis in cancer cells . This binding disrupts the mTOR signaling pathway, which is crucial for cell growth and proliferation.

Comparison with Similar Compounds

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide can be compared with other morpholinopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific binding affinity to mTOR and its potent anticancer activity .

Properties

IUPAC Name

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-3-4-5-15(20)16-11-13-17-12(2)10-14(18-13)19-6-8-21-9-7-19/h10H,3-9,11H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEJKVJHAURMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NC(=CC(=N1)N2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.